molecular formula C24H16F4N2O4 B5072888 1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide

1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide

Cat. No.: B5072888
M. Wt: 472.4 g/mol
InChI Key: AIEQGKMLZIGHPR-UHFFFAOYSA-N
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Description

1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and acetylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrafluorobenzene core, followed by the introduction of acetylphenyl groups through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays and studies.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-acetylphenyl)-4,6-dimethoxy-1,3-benzenedisulfonamide
  • N,N’-bis(3-acetylphenyl)isophthalamide

Uniqueness

1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide is unique due to its tetrafluorobenzene core, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, or specific interactions with biological targets.

Properties

IUPAC Name

1-N,3-N-bis(4-acetylphenyl)-2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N2O4/c1-11(31)13-3-7-15(8-4-13)29-23(33)17-19(25)18(21(27)22(28)20(17)26)24(34)30-16-9-5-14(6-10-16)12(2)32/h3-10H,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEQGKMLZIGHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)C(=O)NC3=CC=C(C=C3)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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